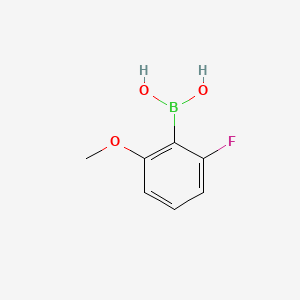

2-Fluoro-6-methoxybenzeneboronic acid

Descripción

The exact mass of the compound 2-Fluoro-6-methoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-fluoro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVMDVZAWWQSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391160 | |

| Record name | 2-Fluoro-6-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78495-63-3 | |

| Record name | 2-Fluoro-6-methoxybenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078495633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-6-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-6-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-6-methoxybenzeneboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGF9KE4GA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid for Researchers and Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental protocols for 2-Fluoro-6-methoxybenzeneboronic acid. This versatile building block is of significant interest in medicinal chemistry, particularly for its role in the synthesis of targeted therapeutic agents.

Core Chemical Properties

This compound is a white to off-white solid organic compound. Its key physical and chemical properties are summarized in the table below. This data is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 78495-63-3 | [1] |

| Molecular Formula | C₇H₈BFO₃ | [1] |

| Molecular Weight | 169.95 g/mol | [1] |

| Melting Point | 120-126 °C | [1] |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | MedchemExpress Product Page |

| SMILES | COc1cccc(F)c1B(O)O | |

| InChI Key | XOVMDVZAWWQSDC-UHFFFAOYSA-N |

Stability and Storage

For long-term viability, this compound should be stored as a powder at -20°C for up to three years. In a solvent such as DMSO, it can be stored at -80°C for up to six months. Proper storage is crucial to prevent degradation and ensure the reliability of experimental results.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules. The presence of the fluoro and methoxy (B1213986) groups on the phenyl ring allows for the creation of derivatives with modulated electronic and steric properties, which can be crucial for optimizing the efficacy and pharmacokinetic profiles of drug candidates.

Notably, this boronic acid is a documented reactant in the preparation of:

-

Functionally selective allosteric modulators of GABAA receptors : These receptors are crucial targets for therapies addressing anxiety, epilepsy, and other neurological disorders.

-

Inhibitors of the checkpoint kinase Wee1 : Wee1 is a critical regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy, particularly in tumors with p53 mutations.

While this compound is a precursor to these modulators and inhibitors, it does not directly participate in cellular signaling pathways itself. Instead, it serves as a critical structural component of the final bioactive molecules.

Experimental Protocols

The following section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a synthesized example based on established methodologies for similar substrates.

Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine (B144113)

This protocol outlines the synthesis of 2-(2-fluoro-6-methoxyphenyl)pyridine, a common structural motif in medicinal chemistry.

Materials:

-

This compound

-

2-Bromopyridine

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-(2-fluoro-6-methoxyphenyl)pyridine.

Visualizations

The following diagrams illustrate the fundamental processes involved in the application of this compound.

References

A Comprehensive Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid

CAS Number: 78495-63-3

This technical guide provides an in-depth overview of 2-Fluoro-6-methoxybenzeneboronic acid, a versatile reagent in organic synthesis, particularly for applications in drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions.[3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 78495-63-3 | [5][6] |

| Molecular Formula | C₇H₈BFO₃ | [6][7] |

| Molecular Weight | 169.95 g/mol | [3][7] |

| Melting Point | 120-129 °C | [3][8] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Synonyms | 2-Fluoro-6-methoxyphenylboronic acid | [1][3][5] |

| Solubility | Soluble in methanol | [9] |

Synthesis

A common synthetic route to this compound involves the reaction of 3-Fluoroanisole with triethyl borate (B1201080).[10][11] A general approach for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis. For instance, the synthesis of a similar compound, 4-chloro-2-fluoro-3-substituted-phenylboronic acid, is achieved by reacting a substituted 3-chloro-1-fluoro-2-substituted benzene (B151609) with an alkyl lithium compound and then quenching with an electrophilic boronic acid derivative, followed by hydrolysis.[12]

Spectroscopic Data

While specific spectra are not provided here, typical characterization data for this compound includes Proton NMR, IR, and Mass Spectrometry. Commercial suppliers confirm that the proton NMR spectrum conforms to the expected structure.[8] For a related compound, 2-fluorophenylboronic acid, the OH stretching mode in the infrared spectrum is observed around 3635 cm⁻¹ in solution and 3467 cm⁻¹ in the solid state.[13]

Applications in Organic Synthesis

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions.[3][4] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[14]

Synthesis of GABAA Receptor Modulators

This boronic acid is a key building block for the preparation of functionally selective allosteric modulators of GABA-A receptors.[3][4] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets for conditions like anxiety, epilepsy, and sleep disorders.[15]

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions.[10][16] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[10][16] Allosteric modulators can bind to sites on the receptor distinct from the GABA binding site to enhance or inhibit the receptor's function.[17][18]

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. 2-Fluoro-6-methoxyphenylboronic Acid | 78495-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Arabidopsis WEE1 Kinase Controls Cell Cycle Arrest in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3 [sigmaaldrich.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Wee1 - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Cas 179897-94-0,5-Fluoro-2-methoxyphenylboronic acid | lookchem [lookchem.com]

- 10. GABA receptor - Wikipedia [en.wikipedia.org]

- 11. 2-Fluoro-6-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. studysmarter.co.uk [studysmarter.co.uk]

- 16. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxybenzeneboronic acid is a substituted phenylboronic acid that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom and a methoxy (B1213986) group ortho to the boronic acid moiety, imparts specific reactivity and properties that are highly valuable in the construction of complex molecular architectures. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the development of targeted therapeutics, such as Wee1 kinase inhibitors.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Weight | 169.95 g/mol | |

| Molecular Formula | C₇H₈BFO₃ | |

| CAS Number | 78495-63-3 | |

| Appearance | White to off-white or pale cream crystalline powder/solid | [1] |

| Melting Point | 124-126 °C | |

| Synonyms | 2-Fluoro-6-methoxyphenylboronic acid | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 3-fluoroanisole (B32098) followed by borylation. The following protocol is adapted from established procedures.[3]

Materials:

-

3-Fluoroanisole (1.0 equiv)

-

n-Butyllithium (n-BuLi, 2.5 M in hexane, 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Diisopropylamine (B44863) (1.4 equiv)

-

Triethyl borate (B1201080) (B(OEt)₃, 2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl tert-butyl ether (MTBE)

-

2N Hydrochloric acid (HCl)

Procedure:

-

To a flame-dried reactor under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (6 volumes) and diisopropylamine (1.4 equivalents).

-

Cool the resulting solution to -70 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (2.5 M in hexane, 1.5 equivalents) to the solution, maintaining the temperature at -70 °C.

-

After the addition is complete, slowly add a solution of 3-fluoroanisole (1.0 equivalent) in THF (6 volumes), ensuring the temperature remains at -70 °C.

-

Stir the reaction mixture at -70 °C for approximately 5 minutes.

-

Slowly add triethyl borate (2.0 equivalents) to the reaction mixture, maintaining the temperature at -70 °C.

-

Allow the reaction to proceed at -70 °C for an additional 10 minutes.

-

Quench the reaction by carefully adding 2N HCl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous mixture with MTBE (3 x 4 volumes).

-

Combine the organic phases and concentrate under reduced pressure to a total volume of 1.5-3 volumes.

-

Add heptane (7-9 volumes) dropwise to induce precipitation.

-

Cool the mixture to 0-10 °C and stir for 3 hours.

-

Isolate the solid product by filtration, and wash the filter cake with cold heptane (1.5 volumes).

-

Dry the solid under a stream of nitrogen at a temperature below 30 °C to yield this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. Below is a general protocol that can be adapted for coupling with various aryl or heteroaryl halides.

Materials:

-

Aryl or Heteroaryl Halide (e.g., bromide or chloride, 1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

-

Solvent System (e.g., Toluene (B28343), Dioxane/Water, or DME/Water)

Procedure:

-

In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (0.025-0.05 equiv), and the base (2.0 equiv).

-

Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent system via syringe. For anhydrous conditions, toluene can be used. For aqueous conditions, a mixture such as DME/water (4:1) is common.[4]

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If an aqueous solvent system was used, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. If an anhydrous solvent was used, filter the mixture through Celite to remove the catalyst and salts.[4]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Application in Drug Discovery: Targeting the Wee1 Kinase

The G2/M checkpoint is a critical regulatory point in the cell cycle, preventing cells with damaged DNA from entering mitosis. The Wee1 kinase is a key negative regulator of this transition, phosphorylating and inactivating the Cyclin-dependent kinase 1 (CDK1)/Cyclin B complex.[5][6] In many cancer cells, particularly those with a deficient p53-dependent G1 checkpoint, the G2/M checkpoint is crucial for survival after DNA damage.[7] Therefore, inhibition of Wee1 is a promising therapeutic strategy to force these cancer cells into premature, catastrophic mitosis, leading to cell death.

Phenylboronic acids are valuable scaffolds in the design of kinase inhibitors. The specific structural features of this compound make it an attractive starting point for the synthesis of novel Wee1 inhibitors through reactions like the Suzuki-Miyaura coupling.

Wee1 Signaling Pathway in G2/M Checkpoint Control

The following diagram illustrates the central role of Wee1 in the G2/M checkpoint signaling pathway, particularly in response to DNA damage. DNA damage activates sensor kinases like ATR and ATM, which in turn activate CHK1 and CHK2. CHK1 then activates Wee1, leading to the inhibitory phosphorylation of CDK1 and cell cycle arrest. Inhibition of Wee1 disrupts this arrest.

Caption: The Wee1 kinase signaling pathway at the G2/M cell cycle checkpoint.

Conclusion

This compound is a key intermediate for organic chemists, particularly those engaged in drug discovery and development. Its well-defined properties and reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an invaluable tool. The strategic application of this building block in the synthesis of targeted therapies, such as Wee1 kinase inhibitors, highlights its importance in advancing modern medicinal chemistry and developing next-generation cancer treatments. The detailed protocols and pathway visualizations provided in this guide are intended to support researchers in leveraging the full potential of this versatile compound.

References

- 1. Cas 179897-94-0,5-Fluoro-2-methoxyphenylboronic acid | lookchem [lookchem.com]

- 2. This compound | 2-Fluoro-6-methoxyphenylboronic acid | Benzene Compounds | Ambeed.com [ambeed.com]

- 3. 2-Fluoro-6-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxybenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Fluoro-6-methoxybenzeneboronic acid, a valuable building block in medicinal chemistry and organic synthesis, particularly as a partner in Suzuki-Miyaura cross-coupling reactions.[1] This document details a primary synthetic protocol via directed ortho-lithiation, discusses alternative approaches, and provides essential data regarding the compound's properties, characterization, and safety.

Compound Overview

This compound is an organoboron compound frequently utilized in the synthesis of complex biaryl molecules. The presence of both a fluoro and a methoxy (B1213986) group on the phenyl ring allows for specific reactivity and imparts unique electronic properties to the target molecules in drug discovery programs.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 78495-63-3 | [1][2] |

| Molecular Formula | C₇H₈BFO₃ | [1][2] |

| Molecular Weight | 169.95 g/mol | [1] |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 120-129 °C | [1][3] |

| Assay (HPLC) | ≥97.5% | [3] |

Primary Synthesis Route: Directed ortho-Lithiation

The most common and regioselective method for synthesizing this compound is the directed ortho-lithiation of 1-fluoro-3-methoxybenzene (3-fluoroanisole), followed by borylation. The methoxy group, being a potent directed metalation group (DMG), in concert with the fluoro group, directs the deprotonation specifically to the C2 position, between the two substituents.

Overall Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

The following protocol is adapted from a procedure disclosed in patent literature.[4]

Table 2: Reagent Quantities

| Reagent | Molar Equiv. | Purpose |

| 1-Fluoro-3-methoxybenzene | 1.0 | Starting Material |

| Diisopropylamine (B44863) | 1.4 | LDA Precursor |

| n-Butyllithium (n-BuLi) | 1.5 | Lithiating Agent |

| Triethyl borate (B1201080) (B(OEt)₃) | 2.0 | Borylating Agent |

| Tetrahydrofuran (B95107) (THF) | - | Solvent |

| 2N Hydrochloric Acid (HCl) | - | Quench/Hydrolysis |

| Methyl tert-butyl ether (MTBE) | - | Extraction Solvent |

| Heptane (B126788) | - | Precipitation Solvent |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Procedure:

-

Lithiation: A reaction vessel is charged with anhydrous tetrahydrofuran (THF) and diisopropylamine (1.4 equiv.). The solution is cooled to -70 °C under an inert atmosphere (e.g., Nitrogen or Argon). n-Butyllithium (1.5 equiv., typically 2.5 M in hexanes) is added dropwise, ensuring the temperature is maintained. Following the addition, a solution of 1-fluoro-3-methoxybenzene (1.0 equiv.) in THF is added slowly. The resulting mixture is stirred at -70 °C for 5 minutes to ensure complete lithiation.[4]

-

Borylation: Triethyl borate (2.0 equiv.) is then added slowly to the reaction mixture, again maintaining the temperature at -70 °C. The mixture is stirred for an additional 10 minutes.[4]

-

Workup and Isolation: The reaction is quenched by the addition of 2N aqueous HCl. The mixture is allowed to warm to room temperature, and the product is extracted into methyl tert-butyl ether (MTBE). The combined organic layers are concentrated under reduced pressure.[4]

-

Purification: Heptane is added dropwise to the concentrated residue to induce precipitation of the product. The slurry is cooled to 0-10 °C and stirred for several hours to maximize crystallization. The solid is collected by filtration, washed with cold heptane, and dried under a stream of nitrogen at ambient temperature to afford the final product.[4]

Yield

While the direct source for the protocol does not state a final yield, analogous procedures for similar substituted phenylboronic acids report yields in the range of 80-88%.[5][6]

Alternative Synthesis Routes

While directed ortho-lithiation is highly effective, other methods for preparing arylboronic acids can be considered.

-

Grignard Reaction: An alternative approach involves the formation of a Grignard reagent from an appropriate aryl halide (e.g., 2-bromo-6-fluoro-1-methoxybenzene) followed by reaction with a trialkyl borate. However, the synthesis of the required Grignard precursor can be more complex than the readily available 1-fluoro-3-methoxybenzene. This method is a general strategy for various alkyl-phenylboronic acids.[7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Spectroscopic and Analytical Data

| Analysis Method | Expected Results | Reference(s) |

| ¹H NMR | Spectrum conforms to the expected structure. | [3][8] |

| ¹³C NMR | Spectrum conforms to the expected structure. | [8] |

| Mass Spec (MS) | Confirms the molecular weight of 169.95 g/mol . | [8] |

| Infrared (IR) | Spectrum shows characteristic peaks for functional groups. | [8] |

Safety and Handling

The synthesis of this compound involves hazardous reagents that require strict safety protocols.

-

n-Butyllithium (n-BuLi): This reagent is extremely pyrophoric and reacts violently with water, catching fire spontaneously on exposure to air.[9] It must be handled under a strictly inert atmosphere (Nitrogen or Argon) using dry, air-tight syringes or cannulas. All glassware must be oven- or flame-dried before use.[10][11] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), is mandatory.[10][12]

-

Solvents: Tetrahydrofuran, MTBE, and heptane are flammable liquids. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[12]

-

Trialkyl Borates: These can be irritating to the eyes and respiratory system. Handle in a fume hood.

-

Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available to smother any potential n-BuLi fire. Do not use water or CO₂ extinguishers on fires involving organolithium reagents.[11] Ensure the location of the nearest safety shower and eyewash station is known before starting.[10]

By adhering to this detailed guide, researchers can safely and efficiently synthesize this compound for its application in pharmaceutical and materials science research.

References

- 1. 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Fluoro-6-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 7. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Fluoro-6-methoxyphenylboronic acid(78495-63-3) 1H NMR [m.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. enhs.uark.edu [enhs.uark.edu]

- 11. youtube.com [youtube.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Fluoro-6-methoxybenzeneboronic acid structural formula

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid

Introduction

This compound is a synthetic organoboron compound widely utilized in medicinal chemistry and organic synthesis. As a substituted phenylboronic acid, its unique electronic and structural properties make it a valuable building block for creating complex molecules, particularly through metal-catalyzed cross-coupling reactions. Boronic acids are recognized for their stability, low toxicity, and versatile reactivity, positioning them as crucial intermediates in the development of novel therapeutic agents and other high-value chemical entities.[1] This guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and key applications of this compound for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a benzene (B151609) ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, and a methoxy (B1213986) group (-OCH₃) at positions 1, 2, and 6, respectively. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the boronic acid moiety and the aromatic ring.

Structural Information:

The key physicochemical and identification data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 78495-63-3 | [2][4][5][6] |

| Molecular Weight | 169.95 g/mol | [2][4][5][7] |

| Appearance | White to pale cream crystals or powder | [3][8] |

| Melting Point | 120-129 °C | [3][5][8] |

| Purity (Assay) | ≥95% to ≥97.5% (HPLC) | [2][3][8] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the lithiation of a substituted benzene followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

General Synthesis Workflow

A common synthetic route starts from 3-fluoroanisole (B32098), which undergoes ortho-directed metalation followed by borylation.[9][10] This multi-step process is a standard method for introducing a boronic acid group onto an aromatic ring with high regioselectivity.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative method adapted from general procedures for the synthesis of substituted phenylboronic acids.[10]

-

Reaction Setup: To a solution of 3-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Lithiation: Stir the resulting mixture at -78 °C for 1-2 hours.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl) until the solution is acidic.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Development

Phenylboronic acids are cornerstone building blocks in modern drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[11][12] this compound serves as a key reactant for synthesizing targeted, biologically active molecules.

Caption: Role as a building block in Suzuki coupling for drug development.

Notable Applications

-

Wee1 Kinase Inhibitors: This boronic acid is used as a reactant in the preparation of inhibitors for the checkpoint kinase Wee1. Wee1 is a critical regulator of the G2/M cell cycle checkpoint, making it an attractive target for cancer therapy.

-

GABAₐ Receptor Modulators: It is also employed in the synthesis of functionally selective allosteric modulators of GABAₐ receptors. These receptors are the principal inhibitory neurotransmitter receptors in the central nervous system and are targets for drugs treating anxiety, epilepsy, and sleep disorders.

-

General Scaffolding: The unique substitution pattern provides a scaffold that can be elaborated to explore structure-activity relationships (SAR) for various biological targets. The fluorine atom can enhance metabolic stability and binding affinity.[13]

Role in Biological Pathways

While this compound is not biologically active itself, its derivatives are designed to interact with specific biological pathways. Its use in developing a Wee1 inhibitor provides a clear example of its downstream impact.

Caption: Inhibition of the Wee1 kinase in the G2/M cell cycle checkpoint.

By inhibiting Wee1, drugs derived from this starting material prevent the inhibitory phosphorylation of the CDK1/Cyclin B complex, forcing premature entry into mitosis and leading to cell death in cancer cells with damaged DNA.

Representative Biological Assay Protocol: Proteasome Inhibition

Boronic acids are a well-established class of proteasome inhibitors.[1][14] A derivative of this compound could be tested for such activity. The following is a representative protocol for a fluorogenic 20S proteasome activity assay, adapted from established methods.[13]

-

Compound Preparation: Prepare a stock solution of the test compound (synthesized from this compound) in DMSO. Create a dilution series to determine IC₅₀ values.

-

Assay Plate Setup: In a 96-well black plate, add 88 µL of assay buffer to each well.

-

Proteasome Addition: Add 5 µL of a 20S proteasome solution (final concentration ~0.5 nM) to each well, except for the negative control wells.

-

Inhibitor Incubation: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells. Incubate the plate at 37 °C for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding 5 µL of a fluorogenic substrate (e.g., Suc-LLVY-AMC, final concentration 10 µM) to all wells.

-

Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a highly versatile and valuable reagent for the scientific research and drug development community. Its utility in robust synthetic transformations like the Suzuki-Miyaura coupling, combined with the favorable pharmacological properties imparted by its substituents, makes it a preferred building block for the synthesis of targeted inhibitors and modulators for critical biological pathways. The protocols and data presented in this guide underscore its significance and provide a technical foundation for its application in the laboratory.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. (2-Fluoro-6-methoxyphenyl)boronic acid | C7H8BFO3 | CID 3294524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wwmponline.com [wwmponline.com]

- 6. This compound | 2-Fluoro-6-methoxyphenylboronic acid | Benzene Compounds | Ambeed.com [ambeed.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. 2-Fluoro-6-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 2-Fluoro-6-methoxybenzeneboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Fluoro-6-methoxybenzeneboronic acid, a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. This document outlines its fundamental characteristics, provides detailed experimental protocols for their determination, and illustrates its utility in common synthetic transformations.

Core Physical and Chemical Data

This compound is a white to pale cream crystalline solid or powder.[1][2] Its chemical stability is robust under recommended storage conditions.[3] Key identifiers and properties are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₇H₈BFO₃ |

| Molecular Weight | 169.95 g/mol [4][5] |

| CAS Number | 78495-63-3[4][5] |

| Appearance | White to pale cream crystals or powder[1][2] |

| Melting Point | 120-129 °C[1][2][4] |

| Boiling Point (Predicted) | 307.9 ± 42.0 °C at 760 mmHg |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

| IUPAC Name | (2-Fluoro-6-methoxyphenyl)boronic acid[2] |

| InChI Key | XOVMDVZAWWQSDC-UHFFFAOYSA-N[2] |

| SMILES | COC1=CC=CC(F)=C1B(O)O[2][4] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate) are chosen for the solubility assessment.

-

Sample Preparation: A known excess amount of this compound is added to a measured volume of each solvent in a vial.

-

Equilibration: The vials are sealed and placed in a constant temperature bath, typically at ambient temperature (e.g., 25 °C). The mixtures are agitated using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow any undissolved solid to settle.

-

Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique. A calibration curve prepared with known concentrations of the compound is used for accurate quantification. The solubility is then expressed in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate a key synthetic application and a general experimental workflow relevant to the characterization of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is incompatible with strong oxidizing agents.[3] In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. H26064.03 [thermofisher.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3 [sigmaaldrich.com]

- 5. wwmponline.com [wwmponline.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 78495-63-3 Name: 2-Fluoro-6-methoxybenzeneboronic acid2-Fluoro-6-methoxyphenylboronic Acid [xixisys.com]

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-methoxybenzeneboronic acid, a key building block in modern organic synthesis and drug discovery. This document details its physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its application in significant chemical transformations.

Core Physicochemical Properties

This compound is a white to pale cream crystalline powder. Its molecular formula is C₇H₈BFO₃, with a molecular weight of 169.95 g/mol .

Quantitative Data Summary

The melting point of this compound is a critical parameter for its identification and purity assessment. Below is a summary of reported melting point ranges from various suppliers.

| Property | Reported Value | Source |

| Melting Point | 122.0-129.0 °C | Thermo Fisher Scientific |

| Melting Point | 124-126 °C | Worldwide Life Sciences[1] |

| Melting Point | 120-125 °C (lit.) | Sigma-Aldrich |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the ortho-lithiation of 3-fluoroanisole (B32098) followed by reaction with a borate (B1201080) ester and subsequent acidic workup.

Materials:

-

3-Fluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

N-ethyl-N,N-diisopropylamine

-

Triethyl borate

-

Tetrahydrofuran (THF), anhydrous

-

2N Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas

Procedure:

-

A reaction vessel is charged with anhydrous THF (6 volumes) and N-ethyl-N,N-diisopropylamine (1.4 equivalents) under a nitrogen atmosphere.

-

The solution is cooled to -70 °C.

-

n-Butyllithium (2.5 M in hexane, 1.5 equivalents) is added slowly to the cooled solution.

-

A solution of 3-fluoroanisole (1.0 equivalent) in anhydrous THF (6 volumes) is then added slowly, maintaining the temperature at -70 °C for 5 minutes.

-

Triethyl borate (2.0 equivalents) is added slowly, and the reaction mixture is held at -70 °C for an additional 10 minutes.

-

The reaction is quenched by the addition of 2N HCl.

-

The quenched reaction mixture is extracted three times with MTBE (4 volumes each).

-

The combined organic phases are concentrated to 1.5-3 total volumes.

-

Heptane (7-9 volumes) is added dropwise, and the mixture is cooled to 0-10 °C and stirred for 3 hours to induce crystallization.

-

The resulting solid is collected by filtration, rinsed with heptane (1.5 volumes), and dried under a stream of nitrogen at a temperature below 30 °C to yield (2-fluoro-6-methoxyphenyl)boronic acid[2].

Melting Point Determination

The melting point of a crystalline solid such as this compound can be determined using the capillary method with a melting point apparatus.

Materials and Equipment:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Thermometer or digital temperature probe

Procedure:

-

A small amount of the finely powdered, dry this compound is introduced into the open end of a capillary tube.

-

The tube is tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 5-10 °C per minute) to obtain an approximate melting point.

-

The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

-

A fresh sample is prepared and heated to approximately 20 °C below the estimated melting point. The heating rate is then reduced to about 2 °C per minute.

-

The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. This provides the melting point range of the sample[3][4][5][6].

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

// Nodes pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="R1-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; boronic_acid [label="R2-B(OH)2\n(2-Fluoro-6-methoxy-\nbenzeneboronic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base (e.g., OH-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_r1_r2 [label="R1-Pd(II)L2-R2", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R1-R2\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="R1-X\n(Aryl Halide)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [arrowhead=none]; aryl_halide -> oxidative_addition; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [arrowhead=none]; boronic_acid -> transmetalation; base -> transmetalation; transmetalation -> pd2_r1_r2; pd2_r1_r2 -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } DOT Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Medicinal Chemistry

Boronic acids and their derivatives are of increasing interest in medicinal chemistry. They can act as bioisosteres of carboxylic acids and have been incorporated into several FDA-approved drugs[7][8]. This compound serves as a precursor for the synthesis of:

-

Functionally selective allosteric modulators of GABAA receptors: These are important targets for therapies aimed at neurological and psychiatric disorders.

-

Inhibitors of the checkpoint kinase Wee1: Wee1 is a crucial regulator of the cell cycle, making its inhibitors promising candidates for cancer therapy.

The general workflow for the application of boronic acids like this compound in the drug discovery process is outlined below.

// Nodes start [label="Synthesis of\n2-Fluoro-6-methoxy-\nbenzeneboronic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki-Miyaura\nCross-Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; library [label="Library Synthesis of\nNovel Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; screening [label="High-Throughput\nScreening (HTS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification", fillcolor="#F1F3F4", fontcolor="#202124"]; lead_opt [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; preclinical [label="Preclinical Development", fillcolor="#5F6368", fontcolor="#FFFFFF"]; clinical [label="Clinical Trials", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> suzuki; suzuki -> library; library -> screening; screening -> hit_id; hit_id -> lead_opt; lead_opt -> preclinical; preclinical -> clinical; } DOT Caption: General workflow for boronic acids in drug discovery.

References

- 1. wwmponline.com [wwmponline.com]

- 2. 2-Fluoro-6-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chm.uri.edu [chm.uri.edu]

- 6. mt.com [mt.com]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methoxybenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxybenzeneboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility characteristics is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and relevant reaction workflows. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also presents data for the closely related and structurally similar compound, phenylboronic acid, to provide a useful point of reference for researchers.

Data Presentation: Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative information indicates its solubility in dimethyl sulfoxide (B87167) (DMSO).

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |

Note: The saturation point in DMSO has not been definitively established.

To provide a comparative baseline, the solubility of phenylboronic acid, the parent compound without the fluoro and methoxy (B1213986) substituents, is presented below. The presence of the polar fluoro and methoxy groups on the target compound may influence its solubility profile compared to phenylboronic acid.

Table 2: Quantitative and Qualitative Solubility of Phenylboronic Acid in Various Solvents

| Solvent | Molar Fraction (x₁) at Saturation | Temperature (°C) | Solubility ( g/100g Solvent) |

| Water | - | 20 | 1.9[1] |

| Chloroform | Moderate Solubility[1][2] | - | - |

| 3-Pentanone | High Solubility[1][2] | - | - |

| Acetone | High Solubility[1][2] | - | - |

| Dipropyl ether | High Solubility[1][2] | - | - |

| Methylcyclohexane | Very Low Solubility[1][2] | - | - |

| Benzene | - | - | 1.75% |

| Xylene | - | - | 1.2% |

| Methanol | - | - | 178% |

| Ether | - | - | 30.2% |

Experimental Protocols: Solubility Determination

A reliable method for determining the solubility of boronic acids is the dynamic method. This technique involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Dynamic Method for Solubility Determination

Principle: The dynamic method relies on the principle that the dissolution of a solid in a liquid is a temperature-dependent process. By slowly heating a heterogeneous mixture of a known composition and monitoring for the disappearance of the solid phase (i.e., the point at which the solution becomes clear), the saturation temperature for that specific concentration can be determined. Repeating this process with different compositions allows for the construction of a solubility curve.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostat bath with precise temperature control (e.g., ±0.1 °C)

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser beam and detector to monitor the clarity of the solution

-

Analytical balance for accurate weighing of solute and solvent

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture to ensure homogeneity.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min) to allow the system to approach equilibrium.

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The point at which the solution becomes completely clear, with no visible solid particles, is the saturation temperature for that specific composition.

-

Data Collection: Record the saturation temperature for the known composition.

-

Repeatability: Repeat the measurement with different compositions of solute and solvent to generate a comprehensive solubility profile.

Mandatory Visualization

Experimental Workflow for Dynamic Solubility Determination

The following diagram illustrates the workflow for determining the solubility of this compound using the dynamic method.

Caption: Workflow for Dynamic Solubility Determination.

Signaling Pathway: Suzuki-Miyaura Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the catalytic cycle of this important carbon-carbon bond-forming reaction.[3]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-6-methoxybenzeneboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-6-methoxybenzeneboronic acid. The document details the chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals, supported by a detailed experimental protocol for spectral acquisition. A structural diagram with proton assignments is also provided for clarity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at a frequency of 90 MHz. The spectral data is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.74 | ddd | J = 8.3, 2.8, 1.4 |

| H-4 | 7.31 | td | J = 8.3, 6.4 |

| H-5 | 6.66 | dd | J = 8.3, 1.4 |

| -OCH₃ | 3.91 | s | N/A |

Note: The broad signal for the B(OH)₂ protons is typically not observed or is exchanged with residual water in the solvent.

Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm)

-

90 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The sample was thoroughly mixed to ensure complete dissolution.

-

NMR Acquisition: The prepared sample was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 90 MHz NMR spectrometer.

-

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Structure and Proton Assignments

The chemical structure of this compound and the corresponding proton assignments are illustrated in the following diagram.

Caption: Structure of this compound with proton assignments.

Technical Guide: ¹³C NMR Data for 2-Fluoro-6-methoxybenzeneboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the ¹³C Nuclear Magnetic Resonance (NMR) data for 2-Fluoro-6-methoxybenzeneboronic acid. Due to the limited availability of publicly accessible, fully assigned experimental spectra for this specific compound, the following data is based on computational prediction using established algorithms. This guide also outlines a general experimental protocol for the acquisition of ¹³C NMR data for similar organoboron compounds.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were calculated to provide a reference for researchers working with this compound. The carbon atoms are numbered according to the IUPAC nomenclature as illustrated in the molecular diagram.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 165.2 |

| C2 | 105.8 |

| C3 | 134.5 |

| C4 | 112.5 |

| C5 | 129.8 |

| C6 | 98.7 |

| C7 (OCH₃) | 56.1 |

Note: This data is predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correlation with the NMR data table.

General Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general procedure for acquiring a ¹³C NMR spectrum of a small organic molecule such as this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition:

-

Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Key parameters include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A typical range for ¹³C NMR is -10 to 220 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is common to allow for full relaxation of the carbon nuclei.

-

Number of Scans: This will depend on the sample concentration. For a 10-20 mg sample, 128 to 1024 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

Start the acquisition.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks if quantitative information is desired (with appropriate acquisition parameters).

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis in an NMR experiment.

An In-depth Technical Guide to ¹¹B NMR Chemical Shifts of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy as a powerful tool for the structural elucidation and characterization of arylboronic acids. Arylboronic acids and their derivatives are of significant interest in organic synthesis, medicinal chemistry, and materials science, making a thorough understanding of their analytical techniques crucial for researchers in these fields. This document details the factors influencing ¹¹B NMR chemical shifts, provides experimental protocols, and presents quantitative data in a structured format.

Fundamentals of ¹¹B NMR Spectroscopy for Arylboronic Acids

Boron has two naturally occurring isotopes, ¹⁰B (20% abundance, spin I=3) and ¹¹B (80% abundance, spin I=3/2). Due to its higher natural abundance and smaller nuclear quadrupole moment, ¹¹B is the preferred nucleus for NMR spectroscopic studies. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the electronic environment and coordination number of the boron atom.

For arylboronic acids, the key determinant of the ¹¹B chemical shift is the hybridization state of the boron atom.

-

Trigonal (sp²-hybridized) Boron: In their free acidic form, arylboronic acids feature a trigonal planar boron atom. These species typically exhibit broad signals in the downfield region of the ¹¹B NMR spectrum, generally between δ 26 to 33 ppm .[1][2]

-

Tetrahedral (sp³-hybridized) Boron: Upon an increase in pH or complexation with Lewis bases such as diols, the boron center adopts a tetrahedral geometry. This change in coordination is accompanied by a significant upfield shift in the ¹¹B NMR spectrum, with signals appearing between δ 1 to 13 ppm .[2][3] This dramatic shift makes ¹¹B NMR an excellent technique for monitoring reactions and equilibria involving arylboronic acids.

The equilibrium between the trigonal acid and the tetrahedral boronate is a critical aspect of arylboronic acid chemistry, particularly in aqueous media. This equilibrium is fundamental to their application as sensors and in reversible covalent chemistry.

Factors Influencing ¹¹B NMR Chemical Shifts

Several factors can influence the precise chemical shift of an arylboronic acid, providing valuable structural and environmental information.

pH

The pH of the solution is one of the most critical factors affecting the ¹¹B NMR chemical shift of arylboronic acids. As the pH increases, the equilibrium shifts from the neutral, sp²-hybridized boronic acid to the anionic, sp³-hybridized boronate form.[2][3] This transition can be monitored by the upfield shift of the ¹¹B NMR signal, allowing for the determination of the acid's pKa.[3][4]

Substituents on the Aryl Ring

The electronic nature of substituents on the aryl ring influences the Lewis acidity of the boron atom and, consequently, the ¹¹B NMR chemical shift.

-

Electron-withdrawing groups (e.g., -NO₂, -CN) increase the Lewis acidity of the boron, making it more susceptible to nucleophilic attack. This can lead to a slight downfield shift in the sp² state and can affect the pKa of the boronic acid.

-

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the Lewis acidity of the boron.

Solvent Effects

The solvent can influence the chemical shift through coordination with the boron atom. Coordinating solvents, such as THF, can form adducts with the boronic acid, leading to an upfield shift compared to non-coordinating solvents.[1] The choice of solvent is also critical for solubility and for controlling the equilibrium between the boronic acid and its anhydride (B1165640) form, the boroxine (B1236090).

Boroxine Formation

Arylboronic acids can readily undergo dehydration to form trimeric anhydrides known as boroxines. Boroxines also contain trigonal, sp²-hybridized boron atoms but exhibit distinct chemical shifts, typically found slightly downfield from the corresponding monomeric acids, at approximately δ 33 ppm .[1][5] The equilibrium between the boronic acid and the boroxine can be influenced by solvent, concentration, and temperature.

Quantitative Data Summary

The following tables summarize the typical ¹¹B NMR chemical shifts for various arylboronic acid species.

Table 1: General ¹¹B NMR Chemical Shift Ranges for Arylboron Species

| Boron Species | Hybridization | Typical Chemical Shift Range (ppm) |

| Arylboronic Acid | sp² (Trigonal) | 26 - 33 |

| Arylboronate (Anionic) | sp³ (Tetrahedral) | 1 - 7 |

| Arylboronate Esters (e.g., with diols) | sp³ (Tetrahedral) | 7.5 - 13 |

| Boroxines (Trimeric Anhydrides) | sp² (Trigonal) | ~33 |

Table 2: ¹¹B NMR Chemical Shifts of Phenylboronic Acid Species at Different pH Values

| Species | pH Condition | Chemical Shift (ppm) |

| Phenylboronic Acid | ~2 (Acidic) | ~27-30 |

| Phenylboronate | ~9-10 (Basic) | ~4-10 |

Experimental Protocols

Acquiring high-quality ¹¹B NMR spectra requires attention to specific experimental details due to the quadrupolar nature of the ¹¹B nucleus.

Sample Preparation

-

Concentration: A concentration of approximately 4 mg of the arylboronic acid in 0.65 mL of deuterated solvent is generally sufficient.[3]

-

Solvent: The choice of solvent will depend on the solubility of the analyte and the desired experimental conditions (e.g., pH). For pKa determinations, a mixture of methanol-d₄ and D₂O (e.g., 3:1) is often used.[3]

-

pH Adjustment: For studies involving pH titration, the pH can be adjusted using dilute solutions of DCl or NaOD.

-

NMR Tubes: To avoid a broad background signal from borosilicate glass, the use of quartz NMR tubes is highly recommended.[3]

NMR Instrument Parameters

-

Spectrometer: A modern NMR spectrometer with a broadband probe is suitable.

-

Frequency: ¹¹B NMR spectra are typically acquired at frequencies corresponding to the field strength of the instrument (e.g., 160 MHz on an 11.7 T spectrometer).[6]

-

Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) is used as the external standard and is set to δ 0.0 ppm.[6]

-

Acquisition Parameters:

-

Pulse Program: A simple pulse-acquire sequence is usually sufficient.

-

Number of Scans: Due to the lower sensitivity and broader lines, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[3]

-

Relaxation Delay: A short relaxation delay is often acceptable due to the efficient quadrupolar relaxation mechanism of the ¹¹B nucleus.

-

Data Processing

-

Line Broadening: An exponential multiplication function is typically applied to the FID prior to Fourier transformation to improve the signal-to-noise ratio, which may result in broader lines.

-

Baseline Correction: A polynomial baseline correction is often necessary to obtain a flat baseline, especially in the presence of broad signals.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows in the ¹¹B NMR analysis of arylboronic acids.

Caption: pH-dependent equilibrium of arylboronic acids.

References

Stability and Storage of 2-Fluoro-6-methoxybenzeneboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-6-methoxybenzeneboronic acid. Understanding the stability profile of this reagent is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions. This document outlines the key factors influencing its stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity and performance.

Core Concepts: Understanding Boronic Acid Stability

Arylboronic acids are a class of compounds that are generally stable under specific conditions but are susceptible to degradation through several pathways. The stability of a particular arylboronic acid is influenced by steric and electronic effects of the substituents on the aromatic ring. For this compound, the presence of an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group at the ortho positions can impact its reactivity and stability.

Generally, boronic acids are sensitive to:

-

Moisture: Hydrolysis, also known as protodeboronation, is a common degradation pathway.

-

Oxidation: Arylboronic acids can be oxidized to the corresponding phenols.

-

Heat: Elevated temperatures can accelerate degradation.

-

Light: Photodegradation can occur, although it is generally a lesser concern than hydrolysis and oxidation.

Key Stability Factors and Degradation Pathways

The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation.

Protodeboronation (Hydrolysis)

This is a crucial degradation pathway for arylboronic acids, leading to the formation of the corresponding arene (2-fluoro-6-methoxybenzene) and boric acid. This process is often catalyzed by aqueous conditions and can be influenced by pH. Fluoro-substituted phenylboronic acids, in particular, are reported to be prone to hydrolysis, especially in alkaline solutions[1]. The presence of a fluorine atom at the ortho position, as in the target molecule, may influence the rate of this degradation.

Oxidation

Arylboronic acids are susceptible to oxidation, which converts the boronic acid functional group into a hydroxyl group, yielding the corresponding phenol (B47542) (2-fluoro-6-methoxyphenol). This degradation can be initiated by atmospheric oxygen or other oxidizing agents. The oxidation of phenylboronic acids by aqueous hydrogen peroxide is a known transformation that results in a phenol and boric acid[2].

Below is a diagram illustrating the main factors that can affect the stability of this compound.

Caption: Key environmental factors influencing the stability of this compound.

Quantitative Stability Data

| Condition | Parameter | Expected Stability of this compound | Rationale / Comments |

| Temperature | -20°C (Recommended) | High | Low temperature minimizes the rates of all degradation reactions. |

| 4°C | Good | Suitable for short to medium-term storage. | |

| Room Temperature | Moderate to Low | Increased risk of degradation, especially in the presence of moisture and air. | |

| Atmosphere | Inert (Argon, Nitrogen) | High | Prevents oxidative degradation. |

| Air | Moderate to Low | Oxygen in the air can lead to oxidation over time. | |

| Moisture | Anhydrous | High | Minimizes the risk of protodeboronation (hydrolysis). |

| Presence of Water | Low | Prone to hydrolysis, especially under non-neutral pH conditions. | |

| Light | Dark | High | Protects against potential photolytic degradation pathways. |

| Ambient Light | Moderate | While not the primary concern, prolonged exposure should be avoided. |

Recommended Storage and Handling Conditions

To ensure the long-term stability and efficacy of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a tightly sealed container in a freezer at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

-

Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

-

Moisture Control: Keep in a dry, desiccated environment. Avoid exposure to atmospheric moisture.

-

Light Protection: Store in a light-resistant container to protect from light.

-

Handling: Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Use clean, dry spatulas and glassware.

The following workflow diagram outlines the recommended handling and storage protocol.

Caption: A workflow for the proper storage and handling of this compound.

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies on this compound, the following experimental protocols, adapted from general methods for boronic acid stability analysis, can be employed.

Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy